molecular formula C19H22N2O3S B5137978 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

Cat. No. B5137978
M. Wt: 358.5 g/mol
InChI Key: OTYUPAZOLKVTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream activation of multiple signaling pathways, including the NF-κB and MAPK pathways. Inhibition of BTK by 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone blocks these downstream pathways, leading to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been shown to inhibit B-cell receptor signaling and downstream pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines that are important for the growth and survival of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone is its selectivity for BTK, which reduces the potential for off-target effects. Additionally, 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, one limitation of 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone include further evaluation in clinical trials for the treatment of B-cell malignancies. Additionally, combination therapies with other targeted agents or chemotherapy may be explored to enhance the anti-tumor activity of 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone involves the reaction of 2-thiophenecarboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding acid anhydride. This intermediate is then reacted with 1-(4-methoxyphenyl)piperidin-3-amine to form the amide intermediate. Finally, the amide intermediate is reacted with 2-bromo-1-(5-chloro-2-thienyl)ethanone to form the desired product, 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone.

Scientific Research Applications

1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling and downstream pathways.

properties

IUPAC Name

1-[5-[3-(4-methoxyanilino)piperidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13(22)17-9-10-18(25-17)19(23)21-11-3-4-15(12-21)20-14-5-7-16(24-2)8-6-14/h5-10,15,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYUPAZOLKVTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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